Bienvenue dans la boutique en ligne BenchChem!

Leucinostatin C

Structure-Activity Relationship Peptide Antibiotics Mitochondrial Inhibition

Leucinostatin C (CAS 110483-88-0) is a minor peptaibiotic with a unique C-terminal modification distinct from Leucinostatin A/B. This structural difference critically impacts mitochondrial membrane interactions and uncoupling potency, making it indispensable for SAR studies. As a potent RNase L activator (IC50=2.30 nM), it is a key tool for 2-5A antiviral pathway research. Generic substitution with A or B is scientifically unsound. Source ≥98% pure Leucinostatin C for reliable, reproducible results.

Molecular Formula C60H107N11O13
Molecular Weight 1190.6 g/mol
CAS No. 110483-88-0
Cat. No. B1674797
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLeucinostatin C
CAS110483-88-0
SynonymsLeucinostatin C;  Leucinostatin-C; 
Molecular FormulaC60H107N11O13
Molecular Weight1190.6 g/mol
Structural Identifiers
SMILESCCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN)C
InChIInChI=1S/C60H107N11O13/c1-19-36(9)21-22-47(75)71-32-38(11)29-45(71)53(80)65-44(28-37(10)27-41(73)30-40(72)20-2)51(78)67-48(49(76)35(7)8)54(81)69-59(15,16)56(83)66-42(25-33(3)4)50(77)64-43(26-34(5)6)52(79)68-60(17,18)57(84)70-58(13,14)55(82)62-24-23-46(74)63-39(12)31-61/h21-22,33-39,41-45,48-49,73,76H,19-20,23-32,61H2,1-18H3,(H,62,82)(H,63,74)(H,64,77)(H,65,80)(H,66,83)(H,67,78)(H,68,79)(H,69,81)(H,70,84)/b22-21+
InChIKeyGSDHBCARJCOTCO-QURGRASLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Leucinostatin C (CAS 110483-88-0): Product Profile and Analytical Baseline for Research Sourcing


Leucinostatin C (CAS 110483-88-0) is a minor peptaibiotic co-metabolite produced by the fungus Paecilomyces marquandii (syn. Purpureocillium lilacinum), belonging to the leucinostatin family of non-ribosomal peptide antibiotics [1]. The compound has a molecular formula of C₆₀H₁₀₇N₁₁O₁₃ and a molecular weight of approximately 1190.58 g/mol . Leucinostatins are characterized by a 4-methylhex-2-enoic acid N-terminus, multiple non-proteinogenic amino acid residues (including α-aminoisobutyric acid (Aib), β-Ala, and cis-4-methyl-L-proline), and a modified C-terminal amine [2]. Leucinostatin C is distinguished from the major component Leucinostatin A by a specific modification pattern at the C-terminus [3].

Why Leucinostatin C Cannot Be Substituted by Leucinostatin A or B: Structural Determinants of Bioactivity


Generic substitution of Leucinostatin C with the more abundant Leucinostatin A or B is scientifically unsound due to distinct structural differences that directly impact biological function [1]. Leucinostatin C is a minor co-metabolite with a unique C-terminal modification pattern, differentiating it from Leucinostatin A (which contains (2S)-N¹,N¹-dimethylpropane-1,2-diamine) and Leucinostatin B (which contains (2S)-N¹-methylpropane-1,2-diamine) [2]. These subtle alterations in the terminal amine moiety have been shown to profoundly influence the compound's interaction with mitochondrial membranes, altering protonophoric activity and uncoupling potency [3]. While direct quantitative comparisons for Leucinostatin C are limited due to its minor component status, the well-characterized structure-activity relationships (SAR) within the leucinostatin family demonstrate that even single methyl group differences can drastically alter potency, selectivity, and toxicity profiles [4].

Quantitative Differentiation of Leucinostatin C: Key Evidence for Procurement and Assay Design


Structural Basis for Leucinostatin C Differentiation from Leucinostatin A and B

Leucinostatin C is structurally distinct from the major components Leucinostatin A and B based on C-terminal amine modification, which directly influences mitochondrial uncoupling activity [1]. The essential difference between Leucinostatin A and B is the replacement of (2S)-N¹,N¹-dimethylpropane-1,2-diamine in A by (2S)-N¹-methylpropane-1,2-diamine in B [2]. Leucinostatin C, as a minor co-metabolite, possesses a further distinct C-terminal modification pattern that differentiates it from both A and B, though its exact structure is less well-characterized [3].

Structure-Activity Relationship Peptide Antibiotics Mitochondrial Inhibition

Comparative Antiprotozoal Potency of Leucinostatins: IC50 Values

While direct antiprotozoal data for Leucinostatin C are not available in the open literature, the class-level SAR indicates that structural modifications to the C-terminus significantly impact potency [1]. Leucinostatin A demonstrates exceptional potency with IC50 values of 0.25 nM against Trypanosoma brucei rhodesiense and 0.4–0.9 nM against Plasmodium falciparum [2]. In contrast, the structurally distinct Leucinostatin B shows an IC50 of 2.8 nM against T. brucei, representing an ~11-fold loss in potency compared to the A analog [3]. This demonstrates that minor structural changes within the leucinostatin family can produce order-of-magnitude differences in biological activity, underscoring the importance of using the specific analog for intended applications.

Antiprotozoal Trypanosoma brucei Plasmodium falciparum

Mitochondrial Respiratory Inhibition by Leucinostatins: Concentration-Dependent Effects

Leucinostatins A and B exhibit a biphasic effect on mitochondrial respiration: at 240 nM, both compounds completely inhibited state 3 respiration and uncoupler-stimulated ATPase activity in rat liver mitochondria, while at higher concentrations (>500 nM), they induced uncoupling via protonophoric action [1]. The potencies of the two analogs were reported to be 'almost the same' for all measured actions, with effects highly similar to those of the peptide antibiotics A20668's [2].

Mitochondrial Respiration Oxidative Phosphorylation ATPase Inhibition

RNase L Activation by Leucinostatin C: A Unique Biochemical Fingerprint

Leucinostatin C has been identified as an activator of RNase L, a key enzyme in the 2-5A antiviral pathway, with an IC50 of 2.30 nM for inhibition of protein synthesis in mouse L cell extracts [1]. This activity profile represents a distinct biochemical mechanism that may differentiate Leucinostatin C from other leucinostatin analogs. Direct comparative data for RNase L activation by Leucinostatin A, B, or other family members are not available in the open literature, making this a potentially unique point of differentiation for Leucinostatin C.

RNase L 2-5A Pathway Protein Synthesis Inhibition

Recommended Applications of Leucinostatin C Based on Evidence-Based Differentiation


Structure-Activity Relationship (SAR) Studies of Leucinostatin Mitochondrial Uncoupling

Leucinostatin C is ideally suited for SAR investigations focused on the role of the C-terminal amine in mitochondrial membrane interactions and protonophoric activity. The compound's distinct C-terminal modification relative to Leucinostatin A and B provides a valuable comparative tool for dissecting the structural determinants of respiratory inhibition and uncoupling potency [1]. Researchers can use Leucinostatin C alongside A and B to systematically probe how terminal amine variations affect concentration-dependent mitochondrial effects (inhibition at 240 nM vs. uncoupling at higher concentrations) [2].

RNase L Pathway Activation and Antiviral Mechanism Studies

Leucinostatin C has been identified as a potent activator of RNase L (IC50 = 2.30 nM in mouse L cell extracts), a key effector of the 2-5A antiviral pathway [3]. This activity may represent a unique biochemical signature for Leucinostatin C, as comparable data for other leucinostatins are not readily available. Researchers studying the 2-5A/RNase L pathway or screening for novel RNase L modulators may find Leucinostatin C to be a valuable tool compound, warranting direct comparative assessment against Leucinostatin A and B.

Natural Product Biosynthesis and Fungal Secondary Metabolism Studies

Leucinostatin C is a minor co-metabolite in the leucinostatin biosynthetic pathway of Paecilomyces marquandii (Purpureocillium lilacinum), produced alongside the major components Leucinostatin A and B [4]. The compound serves as an important reference standard for investigating the terminal tailoring steps of leucinostatin biosynthesis, particularly the methylation and modification events at the C-terminus that generate structural diversity within this peptaibiotic family [5]. Genetic and enzymatic studies of the lcs biosynthetic gene cluster benefit from access to purified minor components like Leucinostatin C for pathway reconstitution and enzyme characterization [6].

Antiprotozoal Drug Discovery and Resistance Studies

Given the extreme potency of Leucinostatin A against Trypanosoma brucei (IC50 = 0.25 nM) and Plasmodium falciparum (IC50 = 0.4–0.9 nM), and the ~11-fold reduction in potency observed for Leucinostatin B (IC50 = 2.8 nM), Leucinostatin C represents a critical analog for understanding the structural basis of antiprotozoal activity and potential resistance mechanisms [7]. Comparative studies using Leucinostatin C alongside A and B can reveal how C-terminal modifications influence target engagement, membrane penetration, and selectivity against parasitic vs. mammalian mitochondria [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Leucinostatin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.